Methyllycaconitine citrate
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Overview
Description
It is known for its toxicity to animals and has been identified as one of the principal toxins responsible for livestock poisoning in mountain rangelands of North America . Methyllycaconitine citrate has been explored for its potential therapeutic applications, including the treatment of spastic paralysis and its insecticidal properties .
Preparation Methods
Methyllycaconitine citrate is typically isolated from the seeds of Delphinium species . The isolation process involves extracting the compound from the plant material using solvents such as chloroform . The compound is then purified through various chromatographic techniques to obtain it in a pure form .
Chemical Reactions Analysis
Methyllycaconitine citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed on this compound to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyllycaconitine citrate has a wide range of scientific research applications:
Mechanism of Action
Methyllycaconitine citrate functions as a potent and selective antagonist of nicotinic acetylcholine receptors, specifically targeting the alpha7 subtype . By binding to these receptors, it blocks the action of acetylcholine, leading to the inhibition of ion channel opening . This mechanism is useful for studying the involvement of nicotinic acetylcholine receptors in synaptic transmission, learning, memory, and other neurological functions .
Comparison with Similar Compounds
Methyllycaconitine citrate is unique due to its high selectivity for the alpha7 subtype of nicotinic acetylcholine receptors . Similar compounds include:
α-Conotoxin GI: Another nicotinic acetylcholine receptor antagonist with different selectivity and binding properties.
Varenicline: A partial agonist of nicotinic acetylcholine receptors used in smoking cessation.
Mecamylamine: A non-selective nicotinic acetylcholine receptor antagonist used as an antihypertensive agent.
These compounds differ in their selectivity, binding affinity, and therapeutic applications, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C43H58N2O17 |
---|---|
Molecular Weight |
874.9 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29?,30-,33+,34-,35+,36+,37-;/m0./s1 |
InChI Key |
INBLZNJHDLEWPS-IRPACCRLSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]1[C@@]([C@H](C23)OC)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
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